3-(difluoromethyl)-5-(methylsulfanyl)-N-[(E)-{5-[(2-nitrophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound that features a triazole ring, a nitrophenoxy group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The introduction of the difluoromethyl and methylsulfanyl groups is achieved through nucleophilic substitution reactions. The final step involves the condensation of the triazole derivative with the nitrophenoxy-furyl aldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, could be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the nitrophenoxy group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE
- **N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its stability and binding affinity, while the nitrophenoxy group provides redox activity. The triazole ring is a versatile scaffold that can interact with various molecular targets, making this compound a valuable tool in scientific research.
Properties
Molecular Formula |
C16H13F2N5O4S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[5-[(2-nitrophenoxy)methyl]furan-2-yl]methanimine |
InChI |
InChI=1S/C16H13F2N5O4S/c1-28-16-21-20-15(14(17)18)22(16)19-8-10-6-7-11(27-10)9-26-13-5-3-2-4-12(13)23(24)25/h2-8,14H,9H2,1H3/b19-8+ |
InChI Key |
OCSDVABKGMDGRX-UFWORHAWSA-N |
Isomeric SMILES |
CSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-])C(F)F |
Canonical SMILES |
CSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.